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Compound of Interest

Compound Name: 2-(Chloromethyl)-3-fluoropyridine

Cat. No.: B136297 Get Quote

An In-depth Technical Guide to 2-(Chloromethyl)-3-fluoropyridine: Structure, Properties, and

Synthetic Utility

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-3-
fluoropyridine, a key heterocyclic building block for researchers in medicinal chemistry and

drug development. While detailed experimental data for this specific molecule is not abundant

in public literature, this document synthesizes information from established chemical principles

and closely related analogues to offer expert insights into its properties, reactivity, and potential

applications.

Core Molecular Structure and Foundational
Concepts
2-(Chloromethyl)-3-fluoropyridine is a bifunctional pyridine derivative possessing two distinct

reactive centers. Its structure marries the unique electronic properties of a fluorine-substituted

aromatic ring with the versatile reactivity of a benzylic-type chloride. This combination makes it

a valuable synthon for introducing the 3-fluoropyridine moiety into more complex molecular

architectures, a common strategy in modern drug design to enhance metabolic stability and

binding affinity.[1]

The core structure consists of a pyridine ring substituted at the 2-position with a chloromethyl

group (-CH₂Cl) and at the 3-position with a fluorine atom. The electron-withdrawing nature of
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both the ring nitrogen and the fluorine atom significantly influences the electron density of the

aromatic system and the reactivity of the chloromethyl group.

Molecular Identification

Identifier Value Source

Molecular Formula C₆H₅ClFN [2]

Molecular Weight 145.56 g/mol [2]

Canonical SMILES C1=CC(=C(N=C1)CCl)F [2]

InChI
InChI=1S/C6H5ClFN/c7-4-6-

5(8)2-1-3-9-6/h1-3H,4H2
[2]

InChIKey
VACDDNDGSMRWPV-

UHFFFAOYSA-N
[2]

CAS Number 151336-02-0

Physicochemical & Spectroscopic Profile
Precise, experimentally-derived data for 2-(Chloromethyl)-3-fluoropyridine are limited. The

following properties are based on predictions and analysis of analogous structures, providing a

reliable profile for experimental design.

Table of Physicochemical Properties
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Property Predicted Value Notes

Density 1.31±0.1 g/cm³
Predicted value based on

computational models.

Boiling Point 185.4±35.0 °C at 760 mmHg

Predicted value; similar to

related compounds like 2-

chloro-4-fluoro-3-

methylpyridine.[3]

pKa 1.81±0.10

Predicted value; the pyridine

nitrogen is weakly basic due to

electron-withdrawing

substituents.[3]

LogP 1.4

The predicted octanol-water

partition coefficient suggests

moderate lipophilicity.[2]

Anticipated Spectroscopic Characteristics
A. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the

three aromatic protons and the two methylene protons.

Aromatic Region (δ 7.0-8.5 ppm): The protons at positions 4, 5, and 6 will appear in this

region. The proton at C6, adjacent to the nitrogen, is expected to be the most downfield. All

signals will exhibit complex splitting due to H-H and H-F couplings.

Methylene Protons (δ ~4.8 ppm): The -CH₂Cl protons are expected to appear as a singlet or

a narrow doublet due to a small potential coupling with the fluorine at C3 (⁴JHF). This

chemical shift is significantly downfield due to the deshielding effects of the adjacent chlorine

atom and the pyridine ring. For comparison, the methylene protons in 2-

(Chloromethyl)pyridine hydrochloride appear at δ 5.245 ppm.[4]

B. ¹³C NMR Spectroscopy The carbon spectrum will be characterized by the significant

influence of the fluorine substituent, which induces large carbon-fluorine coupling constants

(JCF).
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C3 (Carbon bearing Fluorine): Expected to show a large one-bond coupling constant (¹JCF ≈

240-260 Hz).

C2 and C4: Will exhibit smaller two-bond coupling constants (²JCF ≈ 15-25 Hz).

C-Cl Methylene Carbon: Expected around δ 45-50 ppm.

C. Mass Spectrometry (MS)

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion

peak at m/z 145.

Isotopic Pattern: A prominent M+2 peak at m/z 147, with approximately one-third the intensity

of the M+ peak, is a definitive characteristic due to the natural abundance of the ³⁷Cl isotope.

[5]

Fragmentation: Key fragmentation pathways would likely involve the loss of a chlorine radical

(M-35) to give a fragment at m/z 110, or the loss of the entire chloromethyl radical (M-49) to

give the 3-fluoropyridinyl cation at m/z 96.

D. Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands

corresponding to its functional groups.

~3050-3100 cm⁻¹: Aromatic C-H stretching.

~2930-2960 cm⁻¹: Aliphatic C-H stretching of the CH₂ group.

~1580-1610 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

~1200-1250 cm⁻¹: C-F stretching, a strong and characteristic band.[6]

~700-800 cm⁻¹: C-Cl stretching.

Chemical Reactivity and Mechanistic Pathways
The utility of 2-(Chloromethyl)-3-fluoropyridine as a synthetic intermediate stems from its

dual reactivity. The primary reactive site is the chloromethyl group, which is highly susceptible
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to nucleophilic attack. A secondary, less favorable reaction pathway involves nucleophilic

substitution at the fluorine-bearing carbon.

A. Nucleophilic Substitution (Sₙ2) at the Chloromethyl
Group
The C-Cl bond in the chloromethyl group is analogous to a benzylic halide. It is activated

towards Sₙ2 displacement by the electron-withdrawing pyridine ring, which stabilizes the

transition state. This is the most common and synthetically useful reaction pathway for this

class of compounds.

Mechanism: This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2)

mechanism. A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, leading to the

displacement of the chloride leaving group in a single, concerted step.

Caption: Sₙ2 reaction at the chloromethyl group.

Experimental Considerations:

Nucleophiles: A wide range of soft and hard nucleophiles are effective, including amines,

thiols, alkoxides, cyanides, and azides.

Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they

solvate the cation but not the nucleophile, accelerating the reaction rate.

Temperature: Reactions typically proceed readily at or slightly above room temperature.

B. Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom at the C3 position is generally not as activated towards nucleophilic aromatic

substitution (SₙAr) as halogens at the C2 or C4 positions. However, under forcing conditions or

with very strong nucleophiles, this pathway can be observed. The reaction proceeds via an

addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer

complex.

Causality Behind Reactivity Choices: For selective functionalization, the Sₙ2 pathway at the

chloromethyl group is overwhelmingly favored due to the lower activation energy of displacing
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a chloride from an sp³-hybridized carbon compared to disrupting the aromaticity of the ring to

displace fluoride from an sp²-hybridized carbon. To achieve substitution at the C3 position, the

more reactive chloromethyl group would likely need to be transformed or protected first.

Proposed Synthetic Strategy
A robust synthesis of 2-(Chloromethyl)-3-fluoropyridine can be logically designed from

commercially available precursors using well-established transformations. The following multi-

step pathway represents a viable and scalable approach.

2-Methyl-3-aminopyridine

Diazotization / Fluorination
(Balz-Schiemann type)

2-Methyl-3-fluoropyridine

Side-Chain Chlorination
(e.g., NCS, SO₂Cl₂)

2-(Chloromethyl)-3-fluoropyridine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-(Chloromethyl)-3-fluoropyridine.

Step-by-Step Experimental Protocol (Proposed)
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This protocol is a proposed methodology based on analogous reactions and should be

optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 2-Methyl-3-fluoropyridine from 2-Methyl-3-aminopyridine This

transformation is based on the Balz-Schiemann reaction or related Sandmeyer-type

fluorination.

Diazotization: Dissolve 2-methyl-3-aminopyridine (1.0 eq) in an aqueous solution of

tetrafluoroboric acid (HBF₄) or hydrochloric acid at 0-5 °C.

Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature

below 5 °C to form the diazonium salt.

Fluorination: If using HBF₄, the intermediate diazonium tetrafluoroborate salt can be isolated

and thermally decomposed. Alternatively, in a one-pot Sandmeyer-type procedure using HCl,

the diazonium solution can be added to a solution containing a fluoride source.[7]

Work-up: Neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product

with an organic solvent (e.g., dichloromethane). Purify by distillation or column

chromatography.

Step 2: Chlorination of 2-Methyl-3-fluoropyridine This step involves the free-radical chlorination

of the methyl group.

Reaction Setup: Dissolve 2-methyl-3-fluoropyridine (1.0 eq) in a dry, inert solvent such as

carbon tetrachloride (CCl₄) or dichlorobenzene.

Chlorination: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq) or

sulfuryl chloride (SO₂Cl₂) (1.05 eq).

Initiation: Add a radical initiator, such as benzoyl peroxide or AIBN, and heat the mixture

under reflux. Monitor the reaction progress by GC-MS or TLC.

Work-up: After completion, cool the reaction mixture, wash with an aqueous solution of

sodium bisulfite (to quench excess chlorinating agent) and then brine. Dry the organic layer

over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude

product can be purified by vacuum distillation or column chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://patents.google.com/patent/CN102584689A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Drug Development and
Agrochemicals
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal

chemistry, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] 2-
(Chloromethyl)-3-fluoropyridine is an exemplary building block that facilitates this strategy.

The 3-fluoropyridine scaffold is present in numerous advanced drug candidates and

agrochemicals. The primary role of 2-(Chloromethyl)-3-fluoropyridine is to serve as a handle

for covalently linking this desirable scaffold to other molecular fragments through its highly

reactive chloromethyl group.

2-(Chloromethyl)-3-fluoropyridine

Target Molecule
(Drug Candidate / Agrochemical)

Sₙ2 Reaction

+

R-XH
(e.g., Amine, Thiol, Phenol)

Base
Solvent

Click to download full resolution via product page

Caption: General application as a synthetic building block.
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This Sₙ2 reaction allows for the facile creation of ether, thioether, or amine linkages, providing a

robust and modular approach to exploring structure-activity relationships (SAR) in drug

discovery programs.

Safety, Handling, and Storage
As a reactive halogenated heterocyclic compound, 2-(Chloromethyl)-3-fluoropyridine must

be handled with appropriate precautions.

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear

safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. It is potentially

lachrymatory. Keep away from heat, sparks, and open flames.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep

away from incompatible materials such as strong oxidizing agents, strong acids, and strong

bases.

First Aid:

Skin Contact: Immediately wash off with soap and plenty of water.

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a

physician.

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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